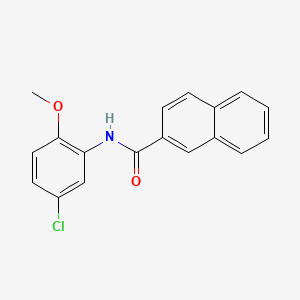

N-(5-chloro-2-methoxyphenyl)-2-naphthamide

Description

N-(5-Chloro-2-methoxyphenyl)-2-naphthamide is a substituted aromatic amide characterized by a 5-chloro-2-methoxyphenyl group attached to a 2-naphthamide moiety. Notably, naphthamide derivatives are frequently explored for their roles in dyes, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula |

C18H14ClNO2 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14ClNO2/c1-22-17-9-8-15(19)11-16(17)20-18(21)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,20,21) |

InChI Key |

UWWZOWCYXCDXDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-naphthamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-naphthoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions , breaking the amide bond to regenerate the parent carboxylic acid and amine. This reaction is critical in studying degradation pathways or modifying the molecule.

Substitution Reactions

The chlorine atom on the phenyl ring is reactive and can participate in nucleophilic aromatic substitution . For example:

-

Reagents : Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in ethanol.

-

Products : Substituted derivatives, depending on the nucleophile used (e.g., methoxy or ethoxy substituents).

Oxidation

While the compound lacks a nitro group, its hydroxyl group (if present in structural analogs) can be oxidized to a carbonyl group using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Table 1: Reaction Conditions for Azo Coupling

| Parameter | Details |

|---|---|

| Reagents | Diazonium salt solution (e.g., from 3-amino-4-methoxybenzanilide), N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide |

| pH | 4.8–5.0 (buffered with acetic acid/acetate) |

| Temperature | 20–35°C |

| Solvent | Water or DMSO |

| Purification | Membrane filtration (60 nm cutoff) to remove byproducts |

Table 2: Substitution Reaction Outcomes

| Reaction Type | Nucleophile | Product Example |

|---|---|---|

| Nucleophilic substitution | Sodium methoxide | Methoxy-substituted derivative |

Research Findings

-

Stability : The compound exhibits moderate stability under neutral conditions but degrades under extreme acidic/basic environments.

-

Reactivity : The chlorine substituent’s electron-withdrawing effect enhances substitution reactivity compared to unsubstituted analogs .

Comparison with Structural Analogs

| Feature | This Compound | Analog: 3-Hydroxy Derivative |

|---|---|---|

| Functional Groups | Amide, chloro, methoxy | Adds hydroxyl group |

| Reactivity | Substitution, hydrolysis | Oxidation possible |

| Applications | Azo coupling, industrial materials | Antimicrobial, anticancer research |

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide, also known as Pigment Red 269, is an organic compound with several industrial applications .

General Properties

- Appearance: Red powder

- Shade: Bluish

- Heat Resistance: 200 °C min

- Light Fastness: 6-7

- Solubility: 3.8μg/L in water at 21℃; 220μg/L in organic solvents at 20 ℃

Applications

- Pigment: N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide is used as a pigment .

- Rubber Vulcanization: N-cyclohexyl benzothinzole-S-sulfenamide, in flaked form, has been added to complete Cyanamid's line of rubber vulcanization accelerators. It is used in the automatic compounding of rubber for tire treads, footwear, heels, soles, and similar products .

- Protecting Groups: 2-Methoxyphenyl isocyanate can be employed for protection/deprotection of amino groups. The urea linkage's stability under acidic, alkaline, and aqueous conditions is an advantage for such a protecting group. The chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups, which can regenerate free amines after a convenient deprotection step .

Safety

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structural Differences : Replaces the 2-naphthamide group with a benzenesulfonamide moiety.

- Synthesis : Prepared by reacting benzenesulfonyl chloride with 5-chloro-2-methoxy aniline in aqueous sodium carbonate, yielding 71% crystallized product .

- Properties & Applications: Exhibits herbicidal, anti-malarial, and anti-hypertensive activities.

N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide

- Structural Differences : Adds a 3-hydroxy group to the naphthamide and a second methoxy on the phenyl ring.

- Synthesis : Likely involves coupling 3-hydroxy-2-naphthoyl chloride with 5-chloro-2,4-dimethoxyaniline.

- Properties & Applications : Functions as a dye intermediate (Azoic Coupling Component 12). The hydroxyl group increases solubility in polar solvents, while additional methoxy groups may alter electronic distribution for dye stability .

N-(5-Chloro-2-methoxyphenyl)methylthioureas

- Structural Differences : Replaces the naphthamide with a methylthiourea group.

- Synthesis : Derived from 5-chloro-2-methoxybenzonitrile via reduction to benzylamine, followed by condensation with isothiocyanates .

- Properties & Applications: Demonstrates anticancer activity.

| Parameter | This compound | N-(5-Chloro-2-methoxyphenyl)methylthiourea |

|---|---|---|

| Functional Group | Amide | Thiourea |

| Key Bioactivity | Not reported | Anticancer |

N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structural Differences : Substitutes methoxy with a methyl group on the phenyl ring and adds a 3-hydroxy to the naphthamide.

- Properties & Applications: Used in organic synthesis and specialty chemicals.

Complex Heterocyclic Derivatives

- N-(5-Chloro-2-methoxyphenyl)-2-(morpholine-4-carbonyl)acetamide (): The morpholine group improves water solubility, critical for pharmacokinetics in drug candidates.

| Parameter | This compound | Heterocyclic Derivatives |

|---|---|---|

| Structural Complexity | Low | High (e.g., fused rings, sulfanyl groups) |

| Therapeutic Potential | Limited data | Enhanced (e.g., anticancer, kinase inhibition) |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-naphthamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound has been primarily studied for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects. The compound is also being explored for its potential applications in treating infections and inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various microbial strains, including bacteria and fungi. |

| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory | Investigated for its role in reducing inflammation in biological systems. |

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease pathways, which can lead to therapeutic benefits. For instance, the compound has shown potential in inhibiting acetylcholinesterase (AChE), which is critical in the context of neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research conducted on cancer cell lines revealed that this compound inhibited cell proliferation significantly. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the naphthamide structure can enhance biological activity. For instance, variations in substituents on the aromatic rings have been shown to affect the potency against various biological targets. This information is crucial for designing more effective derivatives .

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Generally increase antimicrobial activity |

| Electron-withdrawing groups | May enhance anticancer properties |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction or side products.

- Use inert atmospheres (e.g., N2) for moisture-sensitive steps involving LiAlH4.

- Recrystallization in polar solvents (methanol/water mixtures) improves purity for X-ray crystallography .

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Slow evaporation of methanol yields colorless crystals suitable for SC-XRD .

- Key Parameters :

- Bond lengths : C–Cl (1.73–1.75 Å), C–O (1.43 Å for methoxy group).

- Torsion angles : Planar naphthamide moiety with dihedral angles <10° relative to the chloromethoxyphenyl ring .

- Validation Tools : Compare experimental data with computational models (DFT) to confirm electronic and steric effects .

Advanced Question: How can researchers resolve contradictions in reported biological activities of N-(5-chloro-2-methoxyphenyl) derivatives?

Methodological Answer :

Contradictions often arise from:

- Structural Analogues : Thiourea derivatives (e.g., N-(5-chloro-2-methoxyphenyl)methylthioureas) exhibit anticancer activity via kinase inhibition, whereas sulfonamide derivatives target bacterial enzymes .

- Assay Variability : Use standardized protocols (e.g., IC50 measurements in triplicate with positive/negative controls) to compare antipathogenic activity .

Q. Case Study :

- Urea vs. Thiourea Derivatives : Urea derivatives (e.g., 1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea) show herbicidal activity, while thioureas display anticancer properties due to enhanced hydrogen-bonding and lipophilicity .

Advanced Question: What strategies are effective for enhancing the bioactivity of this compound derivatives?

Q. Methodological Answer :

- Functional Group Modifications :

- Biological Evaluation :

Advanced Question: How can reaction mechanisms for N-(5-chloro-2-methoxyphenyl) derivative synthesis be elucidated?

Q. Methodological Answer :

Q. Example :

- Isothiocyanate Condensation : The nucleophilic attack by the benzylamine intermediate on isothiocyanate follows second-order kinetics, with steric hindrance from the methoxy group slowing the reaction .

Advanced Question: What analytical techniques are critical for purity assessment of this compound?

Q. Methodological Answer :

- Chromatography :

- Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.